1-(PYRROLIDIN-1-YLMETHYL)PIPERAZINE

Kappa Opioid Receptor KOR Agonist Medicinal Chemistry

1-(Pyrrolidin-1-ylmethyl)piperazine (CAS 123866-44-4) is a heterocyclic organic compound with the molecular formula C9H19N3 and a molecular weight of 169.27 g/mol, featuring a piperazine ring substituted with a pyrrolidine methyl group. It functions not as an end-use drug itself, but as a crucial building block in medicinal chemistry, most notably for synthesizing highly potent and selective kappa-opioid receptor (KOR) agonists, including the well-characterized GR-89,696.

Molecular Formula C9H19N3
Molecular Weight 169.27 g/mol
CAS No. 123866-44-4
Cat. No. B051765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(PYRROLIDIN-1-YLMETHYL)PIPERAZINE
CAS123866-44-4
Molecular FormulaC9H19N3
Molecular Weight169.27 g/mol
Structural Identifiers
SMILESC1CCN(C1)CN2CCNCC2
InChIInChI=1S/C9H19N3/c1-2-6-11(5-1)9-12-7-3-10-4-8-12/h10H,1-9H2
InChIKeyOCZSJMLHVOLIBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Pyrrolidin-1-ylmethyl)piperazine (CAS 123866-44-4): Core Intermediate for Kappa-Opioid Agonist Synthesis


1-(Pyrrolidin-1-ylmethyl)piperazine (CAS 123866-44-4) is a heterocyclic organic compound with the molecular formula C9H19N3 and a molecular weight of 169.27 g/mol, featuring a piperazine ring substituted with a pyrrolidine methyl group . It functions not as an end-use drug itself, but as a crucial building block in medicinal chemistry, most notably for synthesizing highly potent and selective kappa-opioid receptor (KOR) agonists, including the well-characterized GR-89,696 [1].

Procurement Relevance: Why 1-(Pyrrolidin-1-ylmethyl)piperazine Cannot Be Replaced by Generic Piperazines for KOR Agonist Synthesis


The unique structural feature of 1-(Pyrrolidin-1-ylmethyl)piperazine—specifically the 3-(pyrrolidin-1-ylmethyl) substitution on the piperazine ring—is a key pharmacophoric element required for achieving sub-nanomolar affinity and high selectivity at the kappa-opioid receptor (KOR) [1]. Substituting this building block with a simpler, unsubstituted piperazine would result in the loss of this critical motif, thereby failing to yield the potent KOR agonists that are the primary focus of this research and development area. The compound is not a generic intermediate; it is a specialized synthon essential for accessing a specific class of high-value pharmacological tools and potential therapeutics [2].

Quantitative Differentiation: How 1-(Pyrrolidin-1-ylmethyl)piperazine Enables Sub-Nanomolar KOR Potency


Evidence 1: KOR Affinity of Derived Agonist (GR-89,696) vs. Related Scaffolds

The potency of KOR agonists derived from the 1-(Pyrrolidin-1-ylmethyl)piperazine scaffold is demonstrated by GR-89,696, which shows a dramatic 170-fold improvement in affinity over a closely related diacylpiperazine analog in a functional assay. This illustrates that the carbamate derivative enabled by this building block provides a quantifiable advantage over a simpler diamide structure [1].

Kappa Opioid Receptor KOR Agonist Medicinal Chemistry GR-89,696

Evidence 2: Superior KOR Binding Affinity (Ki) of a Derived Analogue Compared to the Lead Compound

Further SAR studies on methylated analogues of GR-89,696, which are synthesized from the target compound, reveal that specific stereoisomers can achieve even greater KOR binding affinity than the parent GR-89,696. The (S,S)-configured methyl carbamate (S,S)-14 exhibited a Ki of 0.31 nM, exceeding the affinity of the lead compound [1].

Structure-Activity Relationship SAR KOR Binding Affinity

Evidence 3: Scaffold Enables Potent In Vivo Antinociception vs. Inactive Piperazine Analogs

The presence of the 3-(pyrrolidin-1-ylmethyl) group on the piperazine ring is critical for in vivo efficacy. Compounds derived from this specific building block, such as GR-89,696 (compound 18), are highly potent antinociceptive agents in vivo. In contrast, studies on other KOR agonist scaffolds (U-50488 analogs) demonstrate that replacing the optimized amino group with a generic piperazinyl group results in very weak kappa-agonist activity [1][2].

Analgesic In Vivo Antinociception Drug Discovery

Procurement-Driven Application Scenarios for 1-(Pyrrolidin-1-ylmethyl)piperazine (CAS 123866-44-4)


Scenario 1: Synthesis of High-Affinity KOR Agonist Tool Compounds for CNS Research

Procurement of 1-(Pyrrolidin-1-ylmethyl)piperazine is essential for medicinal chemistry labs focused on synthesizing GR-89,696 and its analogues. These compounds are used as gold-standard tool compounds to investigate the role of the kappa-opioid receptor in pain, mood disorders, and addiction, owing to their exceptional potency (sub-nanomolar Ki) and selectivity established in the literature [1][2].

Scenario 2: Structure-Activity Relationship (SAR) Exploration of the KOR Pharmacophore

This building block is critical for generating diverse libraries of 3-(pyrrolidin-1-ylmethyl) substituted piperazines. By varying the acyl or alkoxycarbonyl residues on the piperazine nitrogens, researchers can systematically explore SAR to fine-tune receptor selectivity (e.g., KOR vs. MOR) and signaling bias (e.g., G-protein vs. arrestin), a strategy validated by studies showing sub-nanomolar binding to both KOR and MOR for specific diastereomers [1].

Scenario 3: Development of In Vivo Probes for Kappa Receptor-Mediated Analgesia

For pharmacology groups studying pain pathways, this compound is a necessary precursor for synthesizing potent, in vivo-active KOR agonists. The derived compounds (e.g., GR-89,696) demonstrate robust antinociception in established rodent pain models, making them valuable probes for validating KOR as a therapeutic target for novel analgesics that may lack the abuse liability of mu-opioid agonists [2].

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